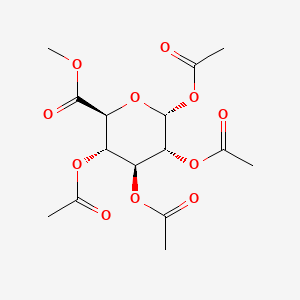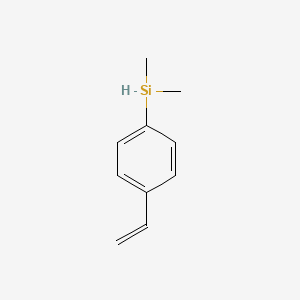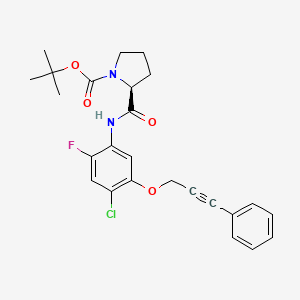
(S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. Its unique structure and reactivity make it a compound of interest for researchers studying new drug development, synthetic methodologies, and chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available compounds such as (S)-tert-butyl 2-pyrrolidinecarboxylate, 4-chloro-2-fluoro-5-((3-phenylprop-2-yn-1-yl)oxy)aniline, and appropriate reagents.
Coupling Reaction: : The 4-chloro-2-fluoro-5-((3-phenylprop-2-yn-1-yl)oxy)aniline undergoes a coupling reaction with the carbamoyl group on (S)-tert-butyl 2-pyrrolidinecarboxylate under the influence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: : The product is purified using chromatography techniques such as silica gel column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and automated synthesis machinery, ensuring high yield and purity. Optimization of reaction conditions, solvent recycling, and waste minimization are critical factors for efficient large-scale production.
化学反应分析
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: : It may react with oxidizing agents to form oxidized derivatives, potentially altering its biological activity.
Reduction: : Reducing agents can be used to reduce certain functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrrolidine moieties, enabling the synthesis of analogs with different properties.
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution can introduce new functional groups or elements into the molecule.
科学研究应用
(S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate has several research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: : Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: : Utilized in the development of new materials, coatings, and chemical processes.
作用机制
The mechanism by which (S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's specific structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or genetic regulation.
相似化合物的比较
Similar Compounds:
(S)-Tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
(R)-Tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
(S)-Tert-butyl 2-(3-chloro-5-fluoro-phenylcarbamoyl)pyrrolidine-1-carboxylate
Chlorine and Fluorine Substituents: : These groups increase the compound's reactivity and potential interactions with biological targets.
Phenylprop-2-YN-1-YL)oxy Moiety: : Provides unique binding interactions and enhances its chemical properties.
Stereochemistry: : The (S)-configuration influences its binding and activity compared to its (R)-isomer.
Overall, (S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound with significant potential in various scientific fields due to its unique structure and reactivity. Whether in synthetic chemistry, biological studies, medical research, or industrial applications, its versatility and distinct characteristics make it a valuable molecule for ongoing and future research.
属性
IUPAC Name |
tert-butyl (2S)-2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN2O4/c1-25(2,3)33-24(31)29-13-7-12-21(29)23(30)28-20-16-22(18(26)15-19(20)27)32-14-8-11-17-9-5-4-6-10-17/h4-6,9-10,15-16,21H,7,12-14H2,1-3H3,(H,28,30)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIIBMNKVCJTQ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=C(C=C2F)Cl)OCC#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=CC(=C(C=C2F)Cl)OCC#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
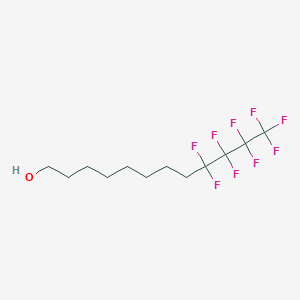
![6-[(6-thioxo-1,6-dihydro-3-pyridazinyl)sulfanyl]-3(2H)-pyridazinethione](/img/structure/B8017334.png)
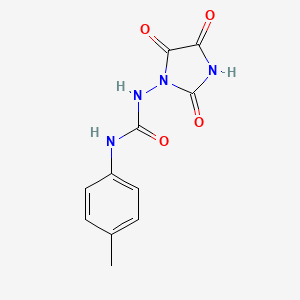
![N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B8017351.png)
![2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol](/img/structure/B8017356.png)
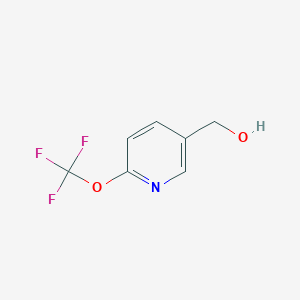
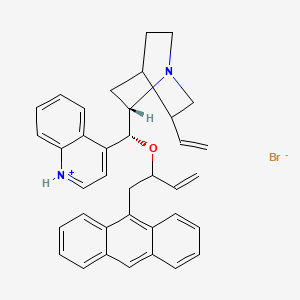
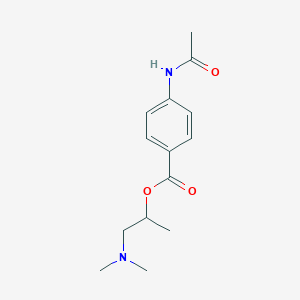
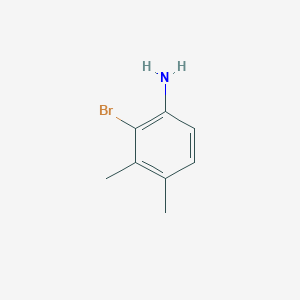
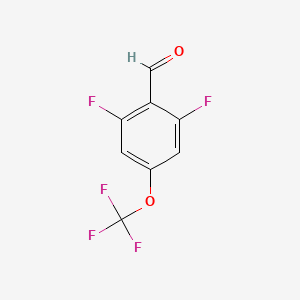
![Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B8017391.png)
